2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole and pyridine rings suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, and the presence of the pyridine and furan rings could enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure could impart desirable properties such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE would depend on its specific application. In a biological context, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring could interact with metal ions or other cofactors, while the pyridine and furan rings could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-ISOPROPYLPHENYL)ACETAMIDE
- N-(2-ETHYL-6-METHYLPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
The uniqueness of 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE lies in its combination of the triazole, pyridine, and furan rings. This unique structure could impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-21-15(13-7-3-4-8-17-13)19-20-16(21)24-11-14(22)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFJUOOCQPKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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